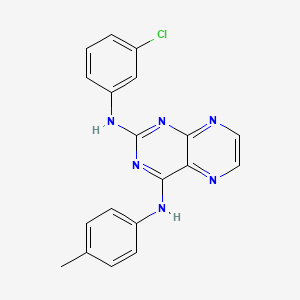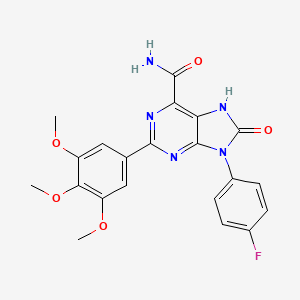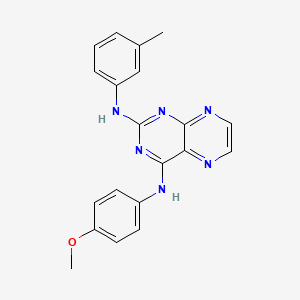
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine, also known as 3-chloro-4-methylphenylpiperidine-2,4-diamine, is an important chemical compound used in a variety of scientific research applications. It is a member of the piperidine family, which is a group of heterocyclic compounds containing a six-membered nitrogen-containing ring. It is a colorless crystalline solid with a molecular weight of 265.81 g/mol. The compound has a melting point of 140-141°C, and a boiling point of 383°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether.
Wissenschaftliche Forschungsanwendungen
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is often used as a reagent for the synthesis of various organic compounds, such as piperidine derivatives, quinolines, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Wirkmechanismus
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine acts as a proton donor in the synthesis of organic compounds. It can be used as a catalyst in the formation of covalent bonds between two molecules, as well as in the formation of hydrogen bonds. It can also be used as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has no known adverse biochemical or physiological effects. It is non-toxic and does not cause any adverse reactions in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a number of advantages for laboratory experiments. It is easily accessible and can be synthesized from readily available starting materials. It is also a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. However, it is not as widely used as other reagents, and it may require more time and effort to obtain the desired results.
Zukünftige Richtungen
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of potential applications in the fields of organic synthesis, materials science, and drug discovery. It can be used to synthesize a variety of organic compounds, such as quinolines and heterocyclic compounds, as well as polymers and other materials. It can also be used as a catalyst in the formation of covalent and hydrogen bonds, and as a nucleophile in the formation of carbon-carbon bonds. In addition, it can be used to explore new types of reactions and to develop new methods of synthesis. Finally, it can be used to develop new drugs and drug delivery systems.
Synthesemethoden
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine can be synthesized by a two-step reaction. The first step involves the condensation of 3-chloroaniline and 4-methylphenylmagnesium bromide, which yields N2-(3-chlorophenyl)-N4-(4-methylphenyl)piperidine. The second step involves the oxidation of the piperidine with potassium permanganate, which yields the desired product.
Eigenschaften
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXHRYEYKJUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)



![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)